N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of analogs to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves Suzuki coupling reactions, starting from commercially available phthalic anhydride, yielding good product percentages. Such processes are crucial for creating compounds with potential anticancer and antimicrobial activities (G. Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of the spatial arrangement for their biological activity. Crystallographic studies provide insights into the non-planar discrete molecular structures and their intermolecular hydrogen bonding, contributing to their potential biological efficacy (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Reactivity studies show that these compounds can undergo various chemical transformations, including those with phosphodiesterase 5 (PDE5) inhibition activity. The specific substitutions on the phthalazine moiety, such as 4-hydroxypiperidino or 4-hydroxymethylpiperidino groups, significantly impact their inhibitory and biological activities (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a vital role in the compound's application potential. Crystallographic analysis helps in understanding the molecular interactions and stability critical for the compound's biological and chemical behaviors (Xinchen Chi et al., 2018).
Chemical Properties Analysis
Chemical property studies focus on the compound's reactivity, stability, and interactions with other molecules. Investigations into silylation reactions and the formation of heterocycles demonstrate the versatility and potential for further chemical modifications (N. Lazareva et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-24-15-7-6-12(8-14(15)18)20-16(22)10-21-17(23)13-5-3-2-4-11(13)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHPMWICEVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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